molecular formula C8H15NO6 B583411 N-acetyl-D-[1-13C]galactosamine CAS No. 478518-53-5

N-acetyl-D-[1-13C]galactosamine

Cat. No. B583411
CAS RN: 478518-53-5
M. Wt: 222.201
InChI Key: OVRNDRQMDRJTHS-GCYRFSSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-D-galactosamine (GalNAc) is an amino sugar and a component of many O-linked and N-linked glycan structures . It is a derivative of galactose used to form the antigen for the A blood group . It plays a crucial role in intercellular communication and is concentrated in sensory nerve structures of both humans and animals .


Synthesis Analysis

N-Acetyl-D-galactosamine can be synthesized via the Heyns rearrangement of D-tagatose with benzylamine . Another method involves the use of rare earth metal triflates to synthesize various GalNAc glycosides .


Molecular Structure Analysis

The molecular formula of N-acetyl-D-[1-13C]galactosamine is C8H15NO6 . Its molecular weight is 222.20 g/mol . The IUPAC name is N - [ (3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl) (2 13 C)oxan-3-yl]acetamide .


Chemical Reactions Analysis

N-Acetyl-D-galactosamine is a key building block of oligosaccharides and can be used in the synthesis of various N-protected D-galactosamine derivatives .


Physical And Chemical Properties Analysis

N-acetyl-D-[1-13C]galactosamine has a molecular weight of 222.20 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its exact mass is 222.09329203 g/mol .

Scientific Research Applications

Sulfatase Enzymes and Marine Polysaccharides

N-acetyl-D-galactosamine (GalNAc) plays a crucial role in sulfation, which affects the bioactivity of many marine-origin polysaccharides. One fascinating area of research involves sulfatases, enzymes that control the degree of sulfation. Here’s what we know:

Affinity Chromatography and Protein Chromatography

N-Acetyl-D-galactosamine is used in affinity chromatography and protein chromatography. Researchers exploit its specific binding properties to isolate and purify proteins of interest. The GalNAc moiety interacts with lectins or other GalNAc-binding proteins, allowing selective separation of target proteins from complex mixtures .

Lectin Bead Binding Assays and Immunohistochemistry

GalNAc is employed as a haptenic sugar in lectin bead binding assays. These assays assess the specificity of lectin binding by pre-adsorbing Wisteria floribunda lectin. Additionally, GalNAc facilitates lectin blot inhibition in immunohistochemistry experiments .

GalNAc-Aided Delivery of siRNA to Hepatocytes

Triantennary GalNAc-siRNA conjugates have high affinity for the hepatocyte-specific asialoglycoprotein receptor (ASGPR). Uptake occurs via clathrin-coated pits, leading to clathrin-coated vesicle formation. This concept holds promise for targeted delivery of siRNA drugs to hepatocytes .

Safety and Hazards

N-acetyl-D-galactosamine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is recommended .

properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-GCYRFSSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[13CH]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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